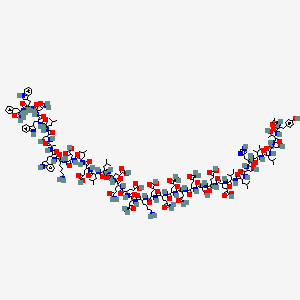
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine typically involves the following steps:
Synthesis of 3-Bromo-4-fluorobenzyl alcohol: This can be achieved by reacting 3-bromo-4-fluorobenzoic acid with hydride complexes, such as sodium borohydride, in the presence of a diluent like isopropanol at temperatures between 0 and 50°C.
Conversion to 3-Bromo-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using halogenating agents.
Formation of this compound: The final step involves reacting the 3-Bromo-4-fluorobenzyl bromide with imidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biochemistry.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substitutions but lacking the imidazole ring.
4-Fluorobenzyl bromide: Another related compound with a fluorine and bromine substitution on a benzyl group.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the specific halogen substitutions. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
WMBXXZHDLYIFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















